

Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: TP-110
CAS No.: 688737-95-3
Cat. No.: B612070

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TP-110 is characterized by a complex molecular architecture that includes multiple aromatic rings and peptide bonds, contributing to its biological activity. Its structure has been optimized from the parent compound, tyropeptin A, to enhance its inhibitory potency against the proteasome[2].

Table 1: Chemical and Physicochemical Properties of **TP-110**

Property	Value	Reference
IUPAC Name	(2S)-2-[[[(2S)-3-(4-methoxyphenyl)-2-[[2-(naphthalen-1-yl)acetyl]amino]propanoyl]-(2-oxo-1-(4-methoxyphenyl)ethyl)amino]-3-methylbutanamide	N/A
CAS Number	688737-95-3	N/A
Molecular Formula	C ₃₇ H ₄₁ N ₃ O ₆	[2]
Molecular Weight	623.74 g/mol	[2]
Appearance	White solid powder	N/A
Solubility	Soluble in DMSO, insoluble in water	N/A
Stereochemistry	Contains chiral centers	[2]

Biological Activity and Mechanism of Action

TP-110 exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome[3][4]. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis[5][6].

Inhibition of the proteasome by **TP-110** leads to the accumulation of proteins that are normally degraded, such as cell cycle inhibitors p21 and p27[1][7]. This accumulation causes cell cycle arrest in the G2-M phase[1][7]. Furthermore, **TP-110** has been shown to induce apoptosis in cancer cells by inhibiting the degradation of IκB, which in turn prevents the nuclear translocation and activation of the pro-survival transcription factor NF-κB[1][7].

Quantitative Biological Data

TP-110 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of **TP-110** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
PC-3	Prostate Cancer	0.05	[1][7]
HeLa S3	Cervical Cancer	0.059	[2]
HT-29	Colon Cancer	0.11	[2]
A549	Lung Cancer	0.014	[2]
K562	Leukemia	0.012	[2]
P388	Leukemia	0.059	[2]

Table 3: Inhibitory Activity of **TP-110** on 20S Proteasome

Proteasome Activity	IC ₅₀ (μM)	Specificity	Reference
Chymotrypsin-like	Potent Inhibition	Highly Selective	[3][4]
Trypsin-like	No Inhibition	-	[3][4]
PGPH-like	No Inhibition	-	[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **TP-110**.

Synthesis of **TP-110**

The synthesis of **TP-110** is based on the methods developed for tyropeptin A derivatives[2][8]. It involves a multi-step chemical synthesis process starting from protected amino acid precursors.

Outline of Synthetic Procedure:

- Preparation of the C-terminal aldehyde: L-tyrosinal is appropriately protected.

- Dipeptide coupling: The protected L-tyrosinal is coupled with N-protected L-valine using a standard peptide coupling reagent such as water-soluble carbodiimide (WSC) in the presence of 1-hydroxybenzotriazole (HOBt).
- Deprotection and second peptide coupling: The N-terminal protecting group of the dipeptide is removed, followed by coupling with N-protected O-methyl-L-tyrosine.
- N-terminal modification: Following the deprotection of the N-terminus of the tripeptide, it is acylated with 1-naphthylacetic acid.
- Final deprotection and purification: All protecting groups are removed, and the final product, **TP-110**, is purified using chromatographic techniques such as HPLC.

Note: For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of Momose et al., *Biosci. Biotechnol. Biochem.*, 69(9), 1733-1742, 2005.[\[2\]](#)[\[3\]](#)

In Vitro Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by **TP-110**.

Materials:

- Purified 20S proteasome
- Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
- **TP-110** stock solution in DMSO
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **TP-110** in Assay Buffer.
- In a 96-well plate, add the purified 20S proteasome to each well (except for the 'no enzyme' control).
- Add the diluted **TP-110** or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
- Calculate the rate of reaction (increase in fluorescence over time).
- Determine the percent inhibition for each concentration of **TP-110** and calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **TP-110** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., PC-3)
- Complete cell culture medium
- **TP-110** stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **TP-110** for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the ubiquitin-proteasome pathway and the mechanism of action of **TP-110**.

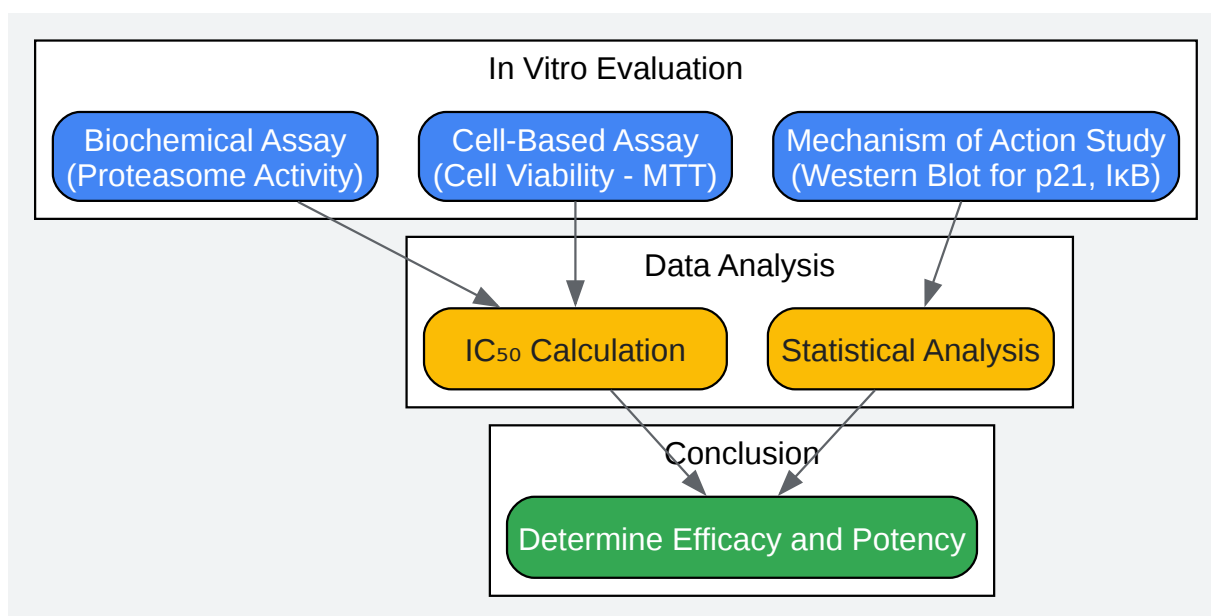


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Caption: Mechanism of action of **TP-110** via inhibition of the ubiquitin-proteasome pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of a proteasome inhibitor like **TP-110**.



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